4-(2-Iodophenoxy)-2-methylbenzonitrile
Description
4-(2-Iodophenoxy)-2-methylbenzonitrile is a halogenated benzonitrile derivative featuring a 2-iodophenoxy group at the 4-position and a methyl group at the 2-position of the benzonitrile core.
Properties
IUPAC Name |
4-(2-iodophenoxy)-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c1-10-8-12(7-6-11(10)9-16)17-14-5-3-2-4-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYUHDFZXPQJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodophenoxy)-2-methylbenzonitrile typically involves the reaction of 2-iodophenol with 4-bromo-2-methylbenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodophenoxy)-2-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K₂CO₃) in DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzonitriles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-(2-Iodophenoxy)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Iodophenoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in radiopharmaceuticals, it may bind to specific receptors or transporters in the body, allowing for imaging of certain biological processes . The exact pathways and targets can vary based on the compound’s use and the modifications made to its structure.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzonitrile scaffold is highly modular, with substituents significantly altering physicochemical and functional properties. Below is a comparative analysis of key analogues:
Table 1: Comparison of 4-(2-Iodophenoxy)-2-methylbenzonitrile with Structural Analogues
Key Observations :
- Halogen Effects: The iodine in this compound provides a heavy atom effect, which could enhance phosphorescence or radioimaging utility compared to fluorine in 4-Fluoro-2-methylbenzonitrile (used in thermally activated delayed fluorescence (TADF) emitters) .
- Thermal Stability : Simpler benzonitriles like 2-methylbenzonitrile () exhibit stability up to 500°C during pyrolysis, whereas iodinated derivatives may decompose at lower temperatures due to weaker C-I bonds.
Physicochemical Properties
- Solubility: The 2-iodophenoxy group likely reduces aqueous solubility compared to polar substituents like methoxy or amino groups.
- Melting Points : Halogenated benzonitriles generally exhibit higher melting points due to increased molecular weight and intermolecular halogen bonding. For example, 4-Fluoro-2-methylbenzonitrile has a lower molecular weight (149.1 g/mol) than the target compound (~323.1 g/mol), implying a lower melting point for the latter despite iodine’s bulk .
Biological Activity
4-(2-Iodophenoxy)-2-methylbenzonitrile, a compound with the CAS number 1520666-05-0, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the aryl ether and subsequent nitrile introduction. The general synthetic route can be outlined as follows:
- Formation of Aryl Ether : React 2-iodophenol with 2-methylbenzonitrile in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.
- Nitrile Introduction : The nitrile group is introduced via nucleophilic substitution or by using appropriate reagents that facilitate this transformation.
Biological Properties
This compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent. Specifically, it was tested against human breast cancer (MCF-7) cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 90 |
| 10 | 70 |
| 50 | 40 |
| 100 | 20 |
The results indicate a dose-dependent decrease in cell viability, highlighting its potential effectiveness in cancer treatment strategies.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. The iodine atom may enhance binding affinity to certain receptors or enzymes involved in cell signaling pathways.
- Receptor Binding : The compound may bind to estrogen receptors, inhibiting their activity and thereby reducing proliferation in hormone-sensitive cancers.
- Enzyme Inhibition : It may also inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that are relevant to understanding the potential of this compound.
Case Study: Anticancer Screening
A recent study evaluated a series of phenoxy-substituted benzonitriles for anticancer activity. Among these, derivatives with halogen substituents exhibited enhanced potency compared to their non-halogenated counterparts. This supports the hypothesis that halogenation plays a crucial role in modulating biological activity.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various benzonitrile derivatives. Compounds with electron-withdrawing groups like iodine showed increased efficacy against resistant strains of bacteria, suggesting that such modifications could be beneficial in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
